Cas no 22134-75-4 (4-amino-3,5-dichlorobenzene-1-sulfonamide)

4-Amino-3,5-dichlorobenzene-1-sulfonamide is a sulfonamide derivative characterized by its dichlorinated aromatic ring and primary amine functionality. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex sulfonamide-based structures. Its dichloro substitution pattern enhances electrophilic reactivity, making it useful for selective functionalization. The sulfonamide group provides stability and potential for further derivatization, while the amino group offers a site for nucleophilic reactions. This compound is typically employed in pharmaceutical and agrochemical research, where its structural features contribute to the development of bioactive molecules. Careful handling is advised due to potential reactivity and sensitivity to moisture or strong oxidizers.
4-amino-3,5-dichlorobenzene-1-sulfonamide structure
22134-75-4 structure
Product Name:4-amino-3,5-dichlorobenzene-1-sulfonamide
CAS No:22134-75-4
MF:C6H6Cl2N2O2S
MW:241.095037937164
MDL:MFCD00014784
CID:88316
PubChem ID:89607
Update Time:2025-06-15

4-amino-3,5-dichlorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3,5-dichlorobenzenesulfonamide
    • 3,5-Dichlorosulfanilamide
    • 3,5-Dichloro-4-aminobenzenesulfonamide
    • 3,5-Dichlorosulphanilamide
    • 3.5-Dichlor-4-amino-benzolsulfonamid-(1)
    • 4-Amino-3,5-dichlor-benzolsulfonsaeure-amid
    • 4-amino-3,5-dichloro-benzenesulfonamide
    • 4-amino-3,5-dichloro-benzenesulfonic acid amide
    • Benzenesulfonamide,4-amino-3,5-dichloro
    • Sulfanilamide,5-dichloro
    • Benzenesulfonamide, 4-amino-3,5-dichloro-
    • 4-amino-3,5-dichlorobenzene-1-sulfonamide
    • Sulfanilamide, 3,5-dichloro-
    • DVZMRTJKNJKEGV-UHFFFAOYSA-N
    • 1zge
    • Sulfanilamide,5-dichloro-
    • NCIOpen2_003243
    • Oprea1_647151
    • ARONIS24244
    • halogenosulfanilamide deriv. 9
    • Benzenesulfonamide,5-d
    • XAA13475
    • 22134-75-4
    • SY049608
    • NS00027068
    • Benzenesulfonamide,5-dichloro-
    • 5,7-DICHLORO-1H-INDOLE-2-CARBOXYLICACIDETHYLESTER
    • Q27465318
    • DTXSID3066762
    • EINECS 244-799-6
    • D0414
    • SR-01000394062
    • MFCD00014784
    • NSC62888
    • A815960
    • AMY25120
    • NSC-62888
    • FT-0614579
    • 4-Amino-3,5-dichlorobenzenesulfonamide #
    • AKOS000274131
    • SR-01000394062-1
    • CHEMBL70020
    • EN300-17414
    • NSC 62888
    • Z56926559
    • D89650
    • 3,5-dichloro-4-ami-nobenzenesulfonamide
    • AS-63638
    • BDBM11608
    • LBV8HX7GMM
    • SCHEMBL3781532
    • CS-0128341
    • STL293367
    • ALBB-031664
    • BBL025673
    • MDL: MFCD00014784
    • Inchi: 1S/C6H6Cl2N2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12)
    • InChI Key: DVZMRTJKNJKEGV-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)S(N)(=O)=O)Cl)N
    • BRN: 2727109

Computed Properties

  • Exact Mass: 239.95300
  • Monoisotopic Mass: 239.952704
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 94.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
  • Density: 1.667
  • Melting Point: 205.0 to 208.0 deg-C
  • Boiling Point: 427.5°Cat760mmHg
  • Flash Point: 212.4°C
  • Refractive Index: 1.645
  • PSA: 94.56000
  • LogP: 3.58530

4-amino-3,5-dichlorobenzene-1-sulfonamide Security Information

4-amino-3,5-dichlorobenzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-amino-3,5-dichlorobenzene-1-sulfonamide Pricemore >>

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4-amino-3,5-dichlorobenzene-1-sulfonamide Production Method

Additional information on 4-amino-3,5-dichlorobenzene-1-sulfonamide

Introduction to 4-amino-3,5-dichlorobenzene-1-sulfonamide (CAS No: 22134-75-4)

4-amino-3,5-dichlorobenzene-1-sulfonamide, with the chemical formula C₆H₅Cl₂N₂O₂S, is a significant compound in the field of pharmaceutical and agrochemical research. This sulfonamide derivative has garnered attention due to its versatile structural properties and potential applications in drug development. The presence of both amino and sulfonamide functional groups makes it a valuable intermediate in synthesizing biologically active molecules. Its molecular structure, characterized by chloro substituents at the 3rd and 5th positions, contributes to its reactivity and utility in various chemical transformations.

The compound's chemical identity is further defined by its CAS number, 22134-75-4, which distinguishes it from other isomers and analogs. This unique identifier ensures precise referencing in scientific literature and industrial applications. The synthesis of 4-amino-3,5-dichlorobenzene-1-sulfonamide typically involves multi-step organic reactions, including chlorination, sulfonation, and amination processes. These synthetic pathways are optimized to achieve high yields and purity, which are critical for pharmaceutical-grade materials.

In recent years, 4-amino-3,5-dichlorobenzene-1-sulfonamide has been explored for its pharmacological potential. Sulfonamides are well-known for their antimicrobial properties, and derivatives of this class have been widely used in treating infections caused by bacteria and parasites. The structural features of 4-amino-3,5-dichlorobenzene-1-sulfonamide, particularly the amino group and the sulfonamide moiety, allow for interactions with biological targets such as enzymes and receptors. This has led to investigations into its efficacy as an antimicrobial agent and its potential role in developing novel therapeutic strategies.

Moreover, the chloro substituents in 4-amino-3,5-dichlorobenzene-1-sulfonamide enhance its reactivity, making it a useful building block for more complex molecules. Researchers have leveraged this compound to develop new scaffolds for drug discovery programs. For instance, modifications of the chlorine atoms can lead to different derivatives with tailored biological activities. Such structural diversification is a cornerstone of modern medicinal chemistry, enabling the identification of compounds with improved pharmacokinetic profiles and reduced side effects.

Recent studies have highlighted the importance of 4-amino-3,5-dichlorobenzene-1-sulfonamide in addressing emerging challenges in healthcare. The rise of antibiotic-resistant bacteria has spurred interest in novel antimicrobial agents. Sulfonamides continue to be a focal point due to their historical success and ongoing potential. The incorporation of chlorine atoms into the benzene ring enhances the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. This has prompted further investigation into its mechanism of action and therapeutic applications.

The agrochemical industry has also shown interest in 4-amino-3,5-dichlorobenzene-1-sulfonamide as a precursor for developing crop protection agents. Sulfonamides exhibit herbicidal and fungicidal properties when appropriately modified. By exploring different derivatives of this compound, scientists aim to create environmentally sustainable solutions for agriculture. These efforts align with global trends toward greener chemistry practices, emphasizing the need for compounds that are both effective and environmentally benign.

In terms of synthetic methodologies, advancements in catalytic processes have improved the efficiency of producing 4-amino-3,5-dichlorobenzene-1-sulfonamide on an industrial scale. Transition metal catalysts have been particularly effective in facilitating key reactions such as cross-coupling and functional group transformations. These innovations not only reduce production costs but also minimize waste generation, supporting sustainable manufacturing practices.

The role of computational chemistry in studying 4-amino-3,5-dichlorobenzene-1-sulfonamide cannot be overstated. Molecular modeling techniques allow researchers to predict the compound's behavior in biological systems before conducting costly wet-lab experiments. This high-throughput virtual screening approach accelerates drug discovery pipelines by identifying promising candidates early in the process. Such computational tools are indispensable in modern pharmaceutical research.

Future directions for research on 4-amino-3,5-dichlorobenzene-1-sulfonamide include exploring its potential as a lead compound for antiviral therapies. The sulfonamide scaffold is known to interact with viral enzymes and receptors, making it a viable candidate for combating infectious diseases. By integrating structural biology insights with synthetic chemistry expertise, scientists hope to develop next-generation antiviral agents based on this motif.

In conclusion,4-amino-3,5-dichlorobenzene-1-sulfonamide (CAS No: 22134-75-4) represents a fascinating compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it a valuable tool for drug discovery and material science research. As scientific understanding evolves,this compound will continue to play a pivotal role in addressing global health challenges through innovative chemical solutions.

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